Gossypitrin Gossypitrin Gossypitrin is a natural product found in Equisetum telmateia, Papaver nudicaule, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 489-34-9
VCID: VC21348490
InChI: InChI=1S/C21H20O13/c22-5-11-13(26)16(29)18(31)21(33-11)32-10-4-9(25)12-15(28)17(30)19(34-20(12)14(10)27)6-1-2-7(23)8(24)3-6/h1-4,11,13,16,18,21-27,29-31H,5H2/t11-,13-,16+,18-,21-/m1/s1
SMILES: C1=CC(=C(C=C1C2=C(C(=O)C3=C(O2)C(=C(C=C3O)OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O
Molecular Formula: C21H20O13
Molecular Weight: 480.4 g/mol

Gossypitrin

CAS No.: 489-34-9

Cat. No.: VC21348490

Molecular Formula: C21H20O13

Molecular Weight: 480.4 g/mol

* For research use only. Not for human or veterinary use.

Gossypitrin - 489-34-9

CAS No. 489-34-9
Molecular Formula C21H20O13
Molecular Weight 480.4 g/mol
IUPAC Name 2-(3,4-dihydroxyphenyl)-3,5,8-trihydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
Standard InChI InChI=1S/C21H20O13/c22-5-11-13(26)16(29)18(31)21(33-11)32-10-4-9(25)12-15(28)17(30)19(34-20(12)14(10)27)6-1-2-7(23)8(24)3-6/h1-4,11,13,16,18,21-27,29-31H,5H2/t11-,13-,16+,18-,21-/m1/s1
Standard InChI Key ATRBFJXIWFCIMW-ZGNDCXKCSA-N
Isomeric SMILES C1=CC(=C(C=C1C2=C(C(=O)C3=C(O2)C(=C(C=C3O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O)O
SMILES C1=CC(=C(C=C1C2=C(C(=O)C3=C(O2)C(=C(C=C3O)OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O
Canonical SMILES C1=CC(=C(C=C1C2=C(C(=O)C3=C(O2)C(=C(C=C3O)OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O

Chemical Structure and Properties

Structural Characteristics

Gossypitrin features a distinctive structure that contributes to its biological activities. It belongs to the class of hexahydroxylated flavonoids, which are characterized by multiple hydroxyl groups attached to the flavonoid backbone. This structural arrangement is critical for its function and interactions with biological targets.

A notable aspect of gossypitrin's structure is its capacity to chelate trace elements, particularly Fe³⁺ and Cu²⁺, which are known prooxidant agents in the human body . This chelating ability may contribute to its antioxidant properties by preventing these metals from participating in oxidative reactions that generate harmful free radicals.

Binding Mechanisms

Research has identified specific binding sites on the gossypitrin molecule that facilitate its interaction with metal ions. These binding interactions have been demonstrated through various analytical techniques, including ultraviolet spectroscopy (UV), infrared spectroscopy (IR), and mass spectrometry (MS) .

Figure 7 in the research documentation illustrates these binding sites where metal ions (designated as Men+) can interact with the gossypitrin structure . These metal-binding capabilities are significant because they may underlie some of the compound's biological effects, particularly its antioxidant properties.

Biological Activities

Antibacterial Activities

Gossypitrin demonstrates notable antibacterial properties against a range of bacterial strains. Research indicates that it has an inhibition activity of 53.85% against bacteria, successfully inhibiting 14 out of 26 tested strains . Particularly significant activity was observed against several clinically relevant bacterial species.

The antibacterial effects of gossypitrin were most pronounced against Staphylococcus epidermidis, Proteus vulgaris, and Klebsiella pneumoniae, as evidenced by their low Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values . The MIC and MBC values were reported as follows:

Bacterial SpeciesMIC (mg/mL)MBC (mg/mL)
S. epidermidis55
P. vulgaris105
K. pneumoniae1010

These findings suggest that gossypitrin could potentially be developed as an antibacterial agent, particularly against these specific pathogens. The relatively low MIC values indicate potent activity that warrants further investigation.

Antifungal Activities

In contrast to its broader antibacterial effects, gossypitrin displays more selective antifungal properties. Studies show that it effectively inhibits only 2 out of 13 fungal strains tested, resulting in an antifungal inhibition activity of 15.38% .

The two fungal species susceptible to gossypitrin were identified as Candida albicans and Candida subtilis . The minimum inhibitory concentration against these fungi was reported as 20 mg/mL. This selective activity against specific Candida species may be particularly relevant given the clinical importance of Candida albicans as an opportunistic pathogen.

Antioxidant Properties

Gossypitrin exhibits potent intrinsic antioxidant capacity, as demonstrated by low IC50 and EC50 values in various antioxidant assays, including DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and malondialdehyde assays, as well as ferric reducing power tests .

The compound's antioxidant mechanisms may be attributed to:

  • Direct scavenging of free radicals

  • Chelation of metal ions that catalyze oxidative reactions

  • Enhancement of cellular antioxidant defense systems

Research indicates that gossypitrin significantly increases the survival of PC12 cells against potassium cyanide (KCN)-induced toxicity, suggesting cytoprotective effects in models of chemical hypoxia .

Neuroprotective Effects

The neuroprotective potential of gossypitrin appears to be closely linked to its antioxidant properties. Studies show that treatment with gossypitrin restores levels of glutathione (GSH) and activities of superoxide dismutase (SOD) and catalase (CAT) enzymes, which are critical components of cellular antioxidant defense systems .

Additionally, gossypitrin has been shown to reduce lipid peroxidation, a damaging process that occurs during oxidative stress. Notably, the compound demonstrated antioxidant effects superior to rutin, which was used as a positive control in these studies .

These findings suggest that gossypitrin's neuroprotective effects against hypoxic cell damage are likely mediated through its ability to enhance antioxidant defenses and mitigate oxidative damage.

NameTypeRankViolation
NictoflorinP13
QuercitrinP22
Luteolin-7-GlucosideP32
Gossypetin-3'-O-GlucosideP42

While this research is preliminary, it suggests potential avenues for further investigation of gossypitrin and related compounds as antiviral agents.

Relationship Between Gossypitrin and Gossypetin

It is important to clarify the relationship between gossypitrin and gossypetin, as both compounds appear in the scientific literature and are structurally related. Gossypetin (3,3′,4′,5,7,8-hexahydroxyflavone) is the aglycone form, while gossypitrin is a glycosidic derivative of gossypetin .

Gossypetin has been more extensively studied in certain contexts, with research demonstrating its effectiveness against various cancer cell lines, including osteosarcoma and esophageal cancer cells . Studies have shown that gossypetin inhibits the MKK3/6-p38 signaling pathway, which may contribute to its anticancer properties .

While gossypetin and gossypitrin share structural similarities, their glycosylation status results in differences in their biological activities and pharmacokinetic properties. This distinction is important when interpreting research findings and considering potential therapeutic applications.

Future Research Directions

Required Further Studies

Several aspects of gossypitrin research require additional investigation to fully understand its potential:

  • In vivo studies to confirm the efficacy and safety observed in vitro

  • Structure-activity relationship studies to identify the critical structural features responsible for its various biological activities

  • Pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion

  • Combinatorial studies with existing therapeutic agents to identify potential synergistic effects

Extraction and Production Methods

Optimizing the extraction and production of gossypitrin from natural sources represents another important research direction. Current methods utilize ethanolic extraction from plant materials, but alternative approaches could potentially improve yield and purity.

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